Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate

Description

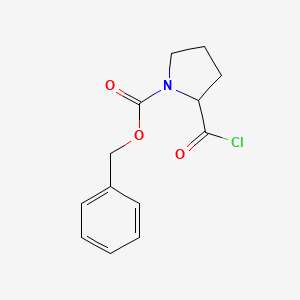

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a reactive carbonochloridoyl (Cl-C(=O)-) group at the 2-position and a benzyl carboxylate moiety at the 1-position. Its molecular formula is C₁₃H₁₄ClNO₃, with a molecular weight of 267.71 g/mol. The acyl chloride group confers high electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for introducing carbonyl functionalities via nucleophilic substitution.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNYJZJSXDGJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Pyrrolidine+Benzyl Chloroformate→Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonochloridoyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the carbonochloridoyl group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.

Hydrolysis: Water or aqueous base; conditions include room temperature or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrrolidine derivatives.

Hydrolysis: Pyrrolidine-1-carboxylic acid.

Reduction: Benzyl 2-hydroxypyrrolidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate has been studied for its potential in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of this compound can exhibit anticancer effects. For instance, compounds synthesized from benzyl esters have shown promise in inhibiting specific cancer cell lines. A notable study highlighted the synthesis of analogs that were evaluated for their ability to induce apoptosis in cancer cells, demonstrating the compound's potential as a lead structure for anticancer drugs .

Neurological Applications

The compound has also been investigated for its role as a modulator of NMDA receptors, which are critical in neurodegenerative diseases like Alzheimer's. Studies have shown that modifications to the benzyl moiety can enhance binding affinity and selectivity towards these receptors, suggesting therapeutic potential in treating cognitive disorders .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Complex Molecules

The compound can be utilized in various synthetic pathways, including:

- Esterification Reactions : It can act as an acylating agent in the formation of esters from alcohols under mild conditions, promoting high yields .

- Functional Group Transformations : The chlorocarbonyl group allows for further functionalization, enabling the synthesis of more complex structures through nucleophilic substitution reactions .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂ .

- Key Features: Piperidine backbone (6-membered ring) vs. pyrrolidine (5-membered) in the target compound. Amino group at the 4-position instead of the carbonochloridoyl group.

- Functional Implications: The amino group introduces nucleophilic reactivity, enabling amidation or Schiff base formation, whereas the acyl chloride in the target compound is electrophilic.

Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₈H₂₀N₂O₂ .

- Key Features: Pyridinyl substituent at the 2-position instead of the carbonochloridoyl group.

- Functional Implications :

- The methylpyridinyl group may improve solubility in polar solvents and confer biological activity via hydrogen bonding or receptor interactions.

- Lacks the high reactivity of the target compound, making it more suitable for pharmaceutical applications requiring stability .

Biological Activity

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature regarding its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl and carbonochlorido moieties. The structure can be represented as follows:

This structure indicates the presence of a pyrrolidine ring, which is crucial for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, compounds within the same class have demonstrated significant inhibition against SARS-CoV-2 by targeting viral proteases, with IC50 values ranging from 0.11 µM to 0.37 µM for related compounds . This suggests that this compound might exhibit similar inhibitory effects, warranting further investigation.

Inhibition Studies

In vitro studies have assessed the biological activity of various derivatives related to this compound. For example, a series of benzocarbazoledinones showed promising results against viral replication, indicating that modifications in the benzyl group can enhance biological efficacy . The structure-activity relationship (SAR) studies reveal that specific functional groups significantly influence the activity against pathogens.

Pharmacological Evaluation

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 0.88 µg mm and 0.22 µg mm .

- Cytotoxicity : Evaluations in cell lines indicate that while some derivatives exhibit low cytotoxicity, others may lead to significant cell death at higher concentrations .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antiviral Activity Against HRV : A study demonstrated that certain derivatives inhibited rhinovirus replication effectively, supporting the potential for this compound in treating viral infections .

- Antimicrobial Effects : Another investigation into benzyl-substituted quinoxalines showed promising results against fungal infections like Candida albicans, suggesting that modifications similar to those in this compound could enhance antimicrobial properties .

Q & A

Q. What are the key synthetic routes for Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, acylation using benzyl chloroformate under basic conditions (e.g., sodium carbonate) introduces the benzyloxycarbonyl (Cbz) protecting group. Subsequent chlorination at the 2-position may employ reagents like thionyl chloride or phosphorus oxychloride. Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Reaction progress can be monitored via TLC or in situ FTIR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : H and C NMR confirm the presence of the pyrrolidine ring, benzyl group, and carbonyl chloride. Key signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and carbonyl carbons (δ ~165–170 ppm).

- IR : Stretching frequencies for C=O (1720–1740 cm) and C-Cl (600–800 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+Na] for CHClNO). Cross-referencing with computational spectra (DFT) enhances structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or Mercury software (CCDC) provides precise bond lengths, angles, and stereochemistry. For example, torsional angles in the pyrrolidine ring can confirm chair or envelope conformations. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects, requiring refinement of hydrogen-bonding networks or van der Waals interactions .

Q. What computational strategies predict the reactivity of the carbonyl chloride group in nucleophilic substitutions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electrophilicity indices and frontier molecular orbitals. Solvent effects (PCM model) and transition-state analysis (NEB method) predict reaction pathways for substitutions with amines or alcohols. Contradictions between computational predictions and experimental yields (e.g., steric hindrance unaccounted for in simulations) necessitate iterative refinement of basis sets or inclusion of explicit solvent molecules .

Q. How does the compound interact with biological targets such as prolyl endopeptidase, and what assays validate these interactions?

Molecular docking (AutoDock Vina) models the compound’s binding to the active site of prolyl endopeptidase, highlighting hydrogen bonds with catalytic residues (e.g., Ser554). In vitro validation uses fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics (IC). Discrepancies between docking scores and experimental IC values may arise from protein flexibility or post-binding conformational changes, requiring MD simulations for clarification .

Methodological & Safety Considerations

Q. What are the critical safety protocols for handling this compound, given its reactive carbonyl chloride moiety?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis.

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. How can stability studies (e.g., pH, temperature) guide storage and experimental design?

Accelerated stability testing (40°C/75% RH) under varying pH (1–13) identifies degradation pathways. For instance, acidic conditions hydrolyze the carbonyl chloride to a carboxylic acid, while basic conditions may deprotect the Cbz group. LC-MS monitors degradation products, informing optimal storage (dry, inert atmosphere, –20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.